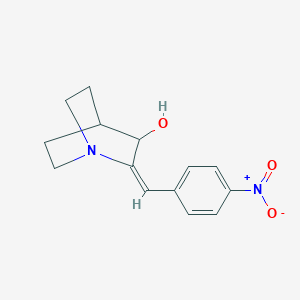![molecular formula C15H14FN3O3 B5308982 5-{2-[2-(4-fluorophenyl)azetidin-1-yl]-2-oxoethyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5308982.png)
5-{2-[2-(4-fluorophenyl)azetidin-1-yl]-2-oxoethyl}pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{2-[2-(4-fluorophenyl)azetidin-1-yl]-2-oxoethyl}pyrimidine-2,4(1H,3H)-dione is a chemical compound commonly known as FPA-124. It is a pyrimidine derivative that has been synthesized and studied for its potential applications in scientific research. FPA-124 has been found to have various biochemical and physiological effects, making it a promising compound for future research.
Mécanisme D'action
FPA-124 is believed to work by binding to the glycine site of the N-methyl-D-aspartate (NMDA) receptor. This binding enhances the activity of the receptor, leading to increased neurotransmitter release and synaptic plasticity. FPA-124 has also been found to modulate the activity of other neurotransmitter receptors, including the GABA and serotonin receptors.
Biochemical and physiological effects:
FPA-124 has been found to have various biochemical and physiological effects. It has been shown to enhance synaptic plasticity, improve learning and memory, and increase neurogenesis in the hippocampus. FPA-124 has also been found to modulate the release of various neurotransmitters, including glutamate, GABA, and acetylcholine.
Avantages Et Limitations Des Expériences En Laboratoire
FPA-124 has several advantages for use in lab experiments. It is a potent and selective modulator of the NMDA receptor, making it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, FPA-124 has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on FPA-124. One area of interest is the potential use of FPA-124 in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Another area of interest is the development of new synthetic methods for FPA-124 that could improve its solubility and reduce its potential toxicity. Additionally, further research is needed to fully understand the mechanism of action of FPA-124 and its effects on various neurotransmitter systems.
Méthodes De Synthèse
FPA-124 can be synthesized through a multistep process involving the reaction of various chemical reagents. The synthesis involves the use of a fluorinated phenylacetic acid, which is reacted with an azetidine derivative to form an intermediate compound. This intermediate is then reacted with a pyrimidine derivative to form FPA-124.
Applications De Recherche Scientifique
FPA-124 has been studied for its potential applications in scientific research. It has been found to have various effects on the central nervous system, including the modulation of neurotransmitter release and the enhancement of synaptic plasticity. FPA-124 has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia.
Propriétés
IUPAC Name |
5-[2-[2-(4-fluorophenyl)azetidin-1-yl]-2-oxoethyl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O3/c16-11-3-1-9(2-4-11)12-5-6-19(12)13(20)7-10-8-17-15(22)18-14(10)21/h1-4,8,12H,5-7H2,(H2,17,18,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWBVOIZCXQDZJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1C2=CC=C(C=C2)F)C(=O)CC3=CNC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide](/img/structure/B5308906.png)
![1-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1H-benzimidazole](/img/structure/B5308908.png)
![{3-oxo-3-[rel-(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]propyl}amine dihydrochloride](/img/structure/B5308919.png)
![N-[2-methyl-3-({[1-(2-thienyl)ethyl]amino}carbonyl)phenyl]-2-furamide](/img/structure/B5308932.png)
![2-[(4-phenyl-1-azepanyl)methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5308933.png)
![N-(1-{[2-(4-methoxy-1-naphthyl)-5-methyl-1,3-oxazol-4-yl]methyl}pyrrolidin-3-yl)acetamide](/img/structure/B5308938.png)

![3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5308946.png)
![N,N-dimethyl-N'-{4-[3-(trifluoromethyl)pyridin-2-yl]-1H-pyrrolo[2,3-b]pyridin-6-yl}ethane-1,2-diamine](/img/structure/B5308959.png)
![2-fluoro-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5308960.png)
![rel-(4aS,8aR)-6-(5-isopropyl-1,2,4-oxadiazol-3-yl)-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5308967.png)
![N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-2-(3-morpholinyl)acetamide hydrochloride](/img/structure/B5308969.png)
![2-methyl-4-(4-{[4-(trifluoromethyl)-1-piperidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5308974.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(2-methylphenyl)piperazine](/img/structure/B5308976.png)